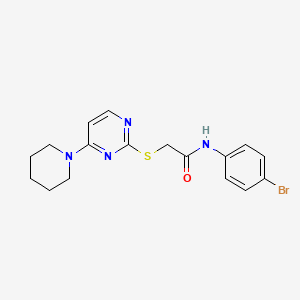

N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4OS/c18-13-4-6-14(7-5-13)20-16(23)12-24-17-19-9-8-15(21-17)22-10-2-1-3-11-22/h4-9H,1-3,10-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRNALPUBIENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation to form 4-bromoacetanilide.

Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized through a series of reactions involving piperidine and other reagents.

Thioacetamide Linkage Formation: The final step involves coupling the bromophenyl intermediate with the pyrimidine derivative using a thioacetamide linkage under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thioacetamide linkage can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a polar aprotic solvent.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution: Products include substituted derivatives with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols and other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: . Its structure includes a bromophenyl group, a piperidine moiety, and a pyrimidine-thioacetamide linkage, which contributes to its biological activity.

Anticancer Applications

Recent studies have highlighted the potential of Mannich bases, including derivatives similar to N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide, as effective anticancer agents. Research indicates that these compounds exhibit cytotoxicity against various cancer cell lines:

- Cytotoxicity Studies : A study demonstrated that certain Mannich bases derived from 4-aryloxyacetophenones showed cytotoxicity 2.5 to 5.2 times higher than standard treatments like 5-fluorouracil against human colon cancer cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties, particularly against resistant strains of bacteria:

- In Vitro Studies : Research has shown that similar compounds exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects .

- Structure-Activity Relationship : The presence of specific substituents in the pyrimidine and piperidine rings enhances the antibacterial efficacy of these compounds. For instance, modifications to the phenyl ring can lead to improved potency against various bacterial strains .

Drug Design and Development

This compound serves as a lead compound in drug discovery efforts:

- Targeting Kinases : The compound has been explored as a covalent inhibitor of kinases involved in cancer signaling pathways. Optimization strategies have focused on enhancing selectivity and potency through structural modifications .

- Nanomole-scale Synthesis : Advances in synthetic methodologies allow for high-throughput screening of derivatives, facilitating the rapid evaluation of biological activity and pharmacological profiles .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of Mannich bases related to this compound against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that specific substitutions on the piperidine ring significantly enhanced cytotoxicity, with IC50 values lower than 2 µg/mL for some derivatives.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of related compounds against MRSA. The study utilized an agar disc-diffusion method to assess efficacy, revealing that several derivatives exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related derivatives, focusing on structural motifs , biological activities , and synthetic feasibility .

Structural Analogues with Pyrimidine/Thioacetamide Cores

Key Observations :

- Heterocyclic Core: The target compound’s pyrimidine core distinguishes it from triazinoindole (Compound 26) and benzothiazole (Compound 3g) derivatives. Pyrimidine-based scaffolds are often associated with kinase inhibition or receptor modulation .

- Piperidine substitution in the target compound may improve solubility compared to rigid heterocycles like triazinoindole .

- Biological Activity : Compound 154’s potent anticancer activity (IC₅₀ = 3.8 μM) highlights the relevance of halogenated substituents (e.g., 4-chlorophenyl) in cytotoxicity, a feature shared with the target compound’s bromophenyl group .

Functional Analogues with Receptor-Targeting Profiles

Comparison with Target Compound :

- Receptor Specificity: The pyridazinone derivative in acts as a specific FPR2 agonist, whereas the target compound’s piperidine-pyrimidine scaffold may target different pathways (e.g., kinase inhibition or antimicrobial targets) .

- Substituent Influence : Methoxybenzyl groups in FPR2 ligands enhance receptor selectivity, contrasting with the target compound’s bromophenyl-piperidine combination, which may prioritize membrane permeability .

Key Insights :

- Low yields in some analogs (e.g., 20% for ’s pyrimidines) highlight challenges in purifying complex heterocycles .

Biological Activity

N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHBrNS, with a molecular weight of approximately 364.31 g/mol. The compound features a bromophenyl group, a piperidine moiety, and a pyrimidine ring, which are key structural components that contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. The following table summarizes the results from various tests against different bacterial strains:

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| d1 | Staphylococcus aureus | 8 µg/mL | Moderate |

| d2 | Escherichia coli | 16 µg/mL | Moderate |

| d3 | Candida albicans | 32 µg/mL | Weak |

| d6 | Pseudomonas aeruginosa | 4 µg/mL | Strong |

| d7 | Bacillus subtilis | 2 µg/mL | Strong |

These results indicate that derivatives of the compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some showing strong activity against specific strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. A notable study used the Sulforhodamine B (SRB) assay to evaluate its effects on MCF7 breast cancer cells. The findings are summarized in the following table:

| Compound | Cell Line | IC (µM) | Activity Level |

|---|---|---|---|

| d6 | MCF7 | 12.5 | High |

| d7 | MDA-MB-231 | 15.0 | Moderate |

| d8 | HeLa | 20.0 | Moderate |

The results suggest that certain derivatives show significant cytotoxic effects on breast cancer cell lines, indicating potential for further development as anticancer agents .

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes or receptors. These studies indicate that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, although further research is needed to elucidate these mechanisms fully .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds with similar structures inhibited the growth of resistant bacterial strains, highlighting their potential as novel antibiotics.

- Anticancer Screening : Research involving various derivatives showed promising results against multiple cancer cell lines, suggesting that modifications to the piperidine or pyrimidine components could enhance efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Thioether formation : Reacting a pyrimidin-2-ylthiol intermediate with 2-bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Piperidine substitution : Introducing the piperidin-1-yl group via Buchwald-Hartwig amination or SNAr reactions, requiring Pd catalysts and controlled temperatures (80–100°C) .

- Critical parameters : Solvent polarity (DMF vs. THF), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for thiol:halide) significantly impact yield (40–75%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl) and thioether linkage (δ 3.8–4.2 ppm for SCH₂). IR spectroscopy verifies C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at 433.04 Da) and isotopic patterns for bromine .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits, given structural similarities to known kinase inhibitors . For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities across derivatives?

- Methodological Answer : Systematically modify substituents (e.g., bromophenyl → chlorophenyl, piperidine → morpholine) and compare bioactivity trends. For example:

| Derivative | Substituent (R) | IC₅₀ (μM, HeLa) | Kinase Inhibition (%) |

|---|---|---|---|

| A | 4-Bromophenyl | 12.3 ± 1.2 | EGFR: 78 ± 4 |

| B | 4-Chlorophenyl | 18.9 ± 2.1 | EGFR: 62 ± 6 |

| This table highlights bromine’s role in enhancing potency . Pair with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity . |

Q. What experimental strategies can elucidate the compound’s mechanism of action when initial data conflicts with hypothesized targets?

- Methodological Answer : Combine proteomic profiling (e.g., SILAC labeling) to identify differentially expressed proteins post-treatment with RNAi screens to validate target knockdown effects. If kinase inhibition is inconsistent, explore off-target interactions via thermal shift assays (TSA) to monitor protein stability changes .

Q. How should researchers design stability studies to address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

- Methodological Answer : Conduct pH-dependent stability assays (pH 1–9, 37°C) to simulate gastrointestinal vs. plasma conditions. Use LC-MS/MS to quantify degradation products (e.g., hydrolyzed acetamide). For in vivo correlation, administer the compound to rodents and compare plasma half-life (t₁/₂) with microsomal incubation results (human/rat liver microsomes) .

Q. What computational methods are most effective for predicting metabolite formation and toxicity risks?

- Methodological Answer : Use GLORYx for metabolite prediction and admetSAR for toxicity profiling. Focus on potential thioether oxidation to sulfoxides/sulfones and piperidine N-dealkylation. Validate with in vitro CYP450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Replicate studies using standardized protocols (e.g., fixed cell lines, assay incubation times) to minimize variability. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity if kinase assays are inconclusive) .

- Advanced Synthesis Challenges : Optimize protecting groups (e.g., Fmoc for amines) during multi-step syntheses to prevent side reactions. Monitor intermediates via TLC with iodine staining for sulfur-containing species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.